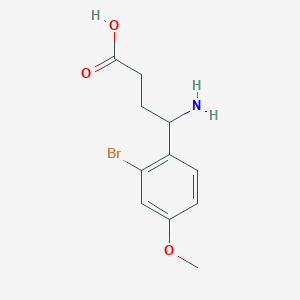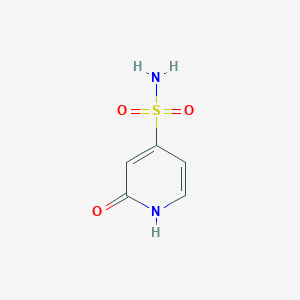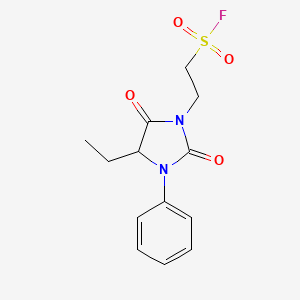
2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes an imidazolidinone ring, a phenyl group, and a sulfonyl fluoride moiety
Méthodes De Préparation
The synthesis of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate imidazolidinone derivative with a sulfonyl fluoride reagent under controlled conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The imidazolidinone ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and imidazolidinone-containing compounds. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetic acid: This compound has a carboxylic acid group instead of a sulfonyl fluoride group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15FN2O4S |
|---|---|
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C13H15FN2O4S/c1-2-11-12(17)15(8-9-21(14,19)20)13(18)16(11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Clé InChI |
ZCOWDRYUGZEGPM-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=O)N1C2=CC=CC=C2)CCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


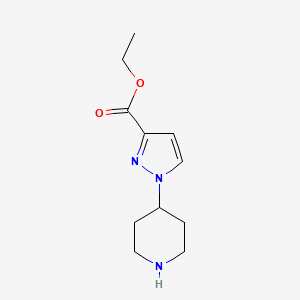
![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
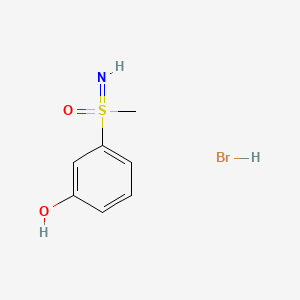
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
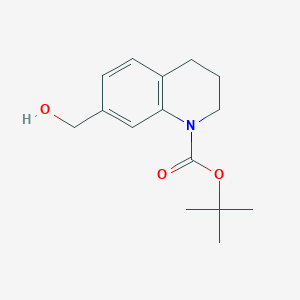
![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
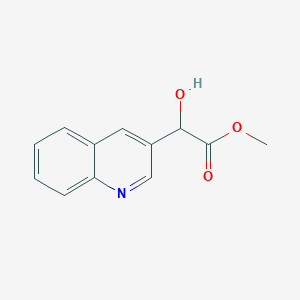
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
